Cas no 185133-82-8 (2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine)
2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
- IMidazo[1,2-a]pyridin-8-aMine, 2-(trifluoroMethyl)-
- BS-50536
- F18332
- MFCD11976240
- SCHEMBL2171161
- SB13534
- 2-Trifluoromethylimidazo[1,2-a]pyridine-8-amine
- 185133-82-8
- CS-0186457
-
- MDL: MFCD11976240
- Inchi: 1S/C8H6F3N3/c9-8(10,11)6-4-14-3-1-2-5(12)7(14)13-6/h1-4H,12H2
- InChI Key: FLJWRLOENAETFF-UHFFFAOYSA-N
- SMILES: FC(C1=CN2C=CC=C(C2=N1)N)(F)F
Computed Properties
- Exact Mass: 201.05138169g/mol
- Monoisotopic Mass: 201.05138169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.3Ų
2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190056-5g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 5g |
$1314.54 | 2023-09-02 | |
| Alichem | A029190056-10g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 10g |
$1672.32 | 2023-09-02 | |
| Alichem | A029190056-25g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 25g |
$2626.40 | 2023-09-02 | |
| Chemenu | CM268971-1g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 1g |
$396 | 2021-08-18 | |
| Chemenu | CM268971-5g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 5g |
$795 | 2021-08-18 | |
| Chemenu | CM268971-10g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 10g |
$1061 | 2021-08-18 | |
| Chemenu | CM268971-25g |
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 25g |
$1772 | 2021-08-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0414-100mg |
2-(Trifluoromethyl)-imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 100mg |
¥573.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0414-250mg |
2-(Trifluoromethyl)-imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 250mg |
¥949.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0414-500mg |
2-(Trifluoromethyl)-imidazo[1,2-a]pyridin-8-amine |
185133-82-8 | 95% | 500mg |
¥1589.0 | 2024-04-23 |
2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine Suppliers
2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine
Professional Introduction to Compound with CAS No. 185133-82-8 and Product Name: 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine
The compound with the CAS number 185133-82-8 and the product name 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the imidazopyridine class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and its position on the imidazopyridine core, contribute to its unique chemical properties and biological relevance.
Imidazopyridines are a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological effects. These compounds have been extensively studied for their roles in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The trifluoromethyl group is a key structural feature that enhances the metabolic stability and binding affinity of small molecules. In the context of 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine, this group is strategically positioned to interact with biological targets, thereby modulating their activity.
Recent research has highlighted the importance of imidazopyridines in medicinal chemistry. Studies have demonstrated that these compounds can act as scaffolds for the development of novel drugs with improved efficacy and reduced side effects. The trifluoromethyl substituent plays a crucial role in this regard by influencing both the electronic properties and steric environment of the molecule. This allows for fine-tuning of biological activity through structural modifications.
In oncology research, imidazopyridines have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances the binding affinity of these compounds to their target proteins, leading to more potent inhibition. For instance, derivatives of imidazopyridine have been investigated as inhibitors of tyrosine kinases, which are critical in signal transduction pathways associated with cancer growth.
Moreover, the trifluoromethyl group contributes to the metabolic stability of 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine, reducing its susceptibility to degradation by metabolic enzymes. This property is particularly valuable in drug development, as it extends the half-life of the compound in vivo, allowing for more effective therapeutic outcomes. Additionally, the presence of this group can improve oral bioavailability by enhancing lipophilicity.
Recent advances in computational chemistry have further enhanced our understanding of how structural features like the trifluoromethyl group influence biological activity. Molecular modeling studies have revealed that this substituent can optimize interactions with target proteins by increasing hydrophobicity and stabilizing binding pockets. These insights have guided the design of new analogs with improved pharmacokinetic profiles.
The synthesis of 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is typically achieved through halogen-metal exchange followed by quenching with fluorinating agents. This synthetic route highlights the importance of specialized reagents and techniques in pharmaceutical chemistry.
In conclusion, 2-(trifluoromethyl)-Imidazo[1,2-a]pyridin-8-amine represents a promising candidate for further exploration in drug development. Its unique structural features, particularly the presence of a trifluoromethyl group on an imidazopyridine core, contribute to its potential as a therapeutic agent. Ongoing research continues to uncover new applications for this class of compounds, underscoring their importance in modern medicinal chemistry.
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